molecular formula C11H19NO3 B567739 Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1245816-30-1

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No. B567739
M. Wt: 213.277
InChI Key: SDLALJACTHVVOO-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It is a type of spirocyclic building block .


Synthesis Analysis

The synthesis of this compound and similar spirocyclic building blocks was first carried out by Carreira and coworkers . They developed a new area of chemical space with straightforward functional handles for further diversification . A detailed synthesis process can be found in the supporting information of a paper .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate is characterized by a spirocyclic scaffold . The molecular weight of the compound is 213.27 .

Scientific Research Applications

Synthesis and Molecular Structure

  • Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate has been synthesized as a cyclic amino acid ester and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).

Efficient Synthesis Routes

  • Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound structurally related to tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, have been developed. These compounds provide a convenient entry point to novel compounds with chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Chiral Compounds Synthesis

  • A chiral variant of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate was synthesized without using chiral catalysts or enzymes. This compound's crystal structure was determined, highlighting its unique bicyclo[2.2.2]octane structure comprising lactone and piperidine groups (Moriguchi et al., 2014).

Spirocyclic Compound Synthesis

  • Spirocyclic 3-oxotetrahydrofurans with carboand heterocyclic fragments, which may be used for the preparation of other biologically active heterocyclic compounds, have been synthesized using tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).

Application in NMR Spectroscopy

  • The compound's derivatives were used in NMR spectroscopy for the assignment of absolute configuration, demonstrating its utility in detailed structural analysis (Jakubowska et al., 2013).

Drug Discovery Modules

  • New classes of thia/oxa-azaspiro[3.4]octanes, which include structures related to tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate, have been synthesized. These spirocycles are designed as novel, multifunctional, and structurally diverse modules for drug discovery (Li et al., 2013).

Enantioselective Synthesis

  • An enantioselective approach to the synthesis of related structures, like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, has been explored. This includes the key step of iodolactamization, which is significant in the synthesis of compounds with complex stereochemistry (Campbell et al., 2009).

properties

IUPAC Name

tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(12)7-14-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLALJACTHVVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716617
Record name tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

CAS RN

1245816-30-1
Record name 1,1-Dimethylethyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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